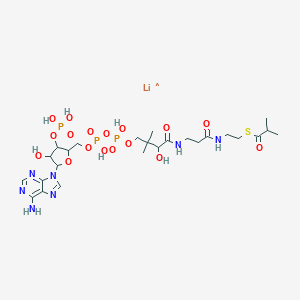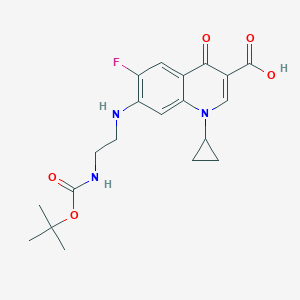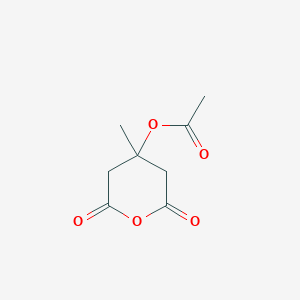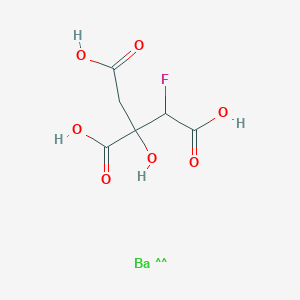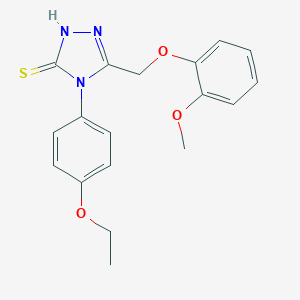
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves its ability to bind to specific targets in cells. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In enzymes, it has been shown to bind to the active site and prevent the substrate from binding, leading to a decrease in enzyme activity. In weeds, it has been shown to inhibit the activity of enzymes involved in photosynthesis, leading to a decrease in plant growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione depend on the specific target it binds to. In cancer cells, it leads to cell death and a decrease in tumor growth. In enzymes, it leads to a decrease in enzyme activity and a regulation of cellular processes. In weeds, it leads to a decrease in photosynthesis and a decrease in plant growth.
Advantages And Limitations For Lab Experiments
The advantages of using 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione in lab experiments include its ability to bind to specific targets and regulate their activity, its potential applications in various fields of scientific research, and its relatively simple synthesis method. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione. These include further studies on its potential applications in cancer treatment, enzyme regulation, and weed control, as well as studies on its toxicity and safety. Additionally, the synthesis method could be optimized to improve yield and reduce the use of toxic reagents. Finally, studies on the structure-activity relationship could lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves a series of chemical reactions. The starting materials include 2-methoxyphenol, 4-ethoxybenzaldehyde, and 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction proceeds through a series of steps involving substitution, reduction, and cyclization to yield the final product.
Scientific Research Applications
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential enzyme inhibitor due to its ability to bind to enzymes and regulate their activity. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.
properties
CAS RN |
107952-08-9 |
|---|---|
Product Name |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |
InChI Key |
KAPSLFSVTQLWNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Other CAS RN |
107952-08-9 |
synonyms |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




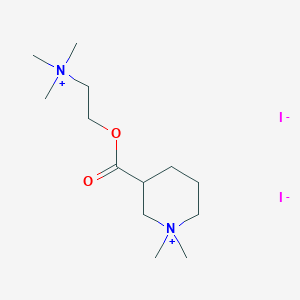

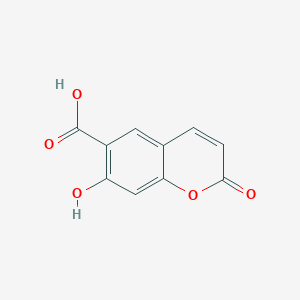
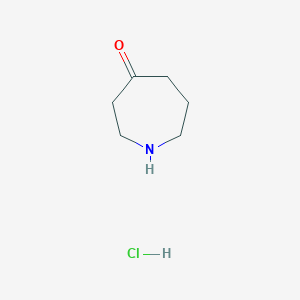
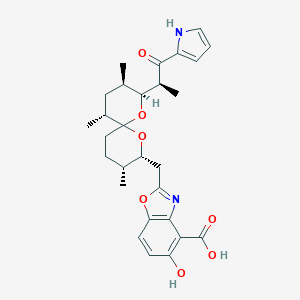
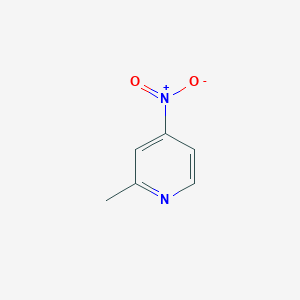
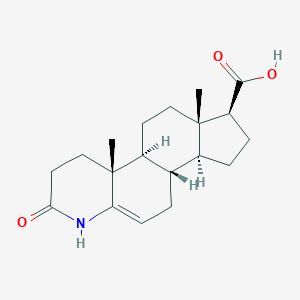
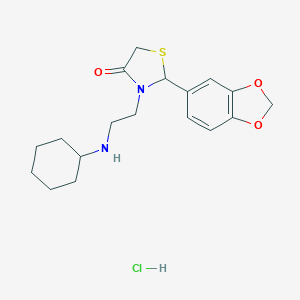
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
